molecular formula C12H17N5O B6460081 5-methyl-3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1,2,4-oxadiazole CAS No. 2549032-91-7

5-methyl-3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1,2,4-oxadiazole

Cat. No.: B6460081
CAS No.: 2549032-91-7
M. Wt: 247.30 g/mol
InChI Key: XPQISSMPBNTEAW-UHFFFAOYSA-N
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Description

5-methyl-3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1,2,4-oxadiazole is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a sophisticated molecular hybrid, incorporating three distinct pharmacophores: a 1,2,4-oxadiazole ring, an azetidine (four-membered nitrogen heterocycle), and a 4-methylpyrazole moiety. The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical sciences, valued for its bioisosteric properties, where it can serve as a stable surrogate for ester and amide functional groups, thereby potentially improving metabolic stability and pharmacokinetic profiles of lead compounds . This core structure is found in several commercial drugs and is known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects . The specific integration of the azetidine and pyrazole subunits is a strategic approach in modern drug design, aiming to create novel chemical entities that can interact with multiple biological targets or enhance selectivity. The compound is supplied as a solid with a predicted density of 1.36±0.1 g/cm³ at 20 °C and a calculated XLogP3 of 0.7, indicating moderate lipophilicity . Its molecular formula is C12H17N5O, with a molecular weight of 247.30 g/mol and a topological polar surface area of 60 Ų . This product is intended for research purposes only and is not designed for human therapeutic or veterinary applications. Researchers are responsible for confirming the product's identity and purity prior to use. All sales are final for this research chemical.

Properties

IUPAC Name

5-methyl-3-[[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-9-3-13-17(4-9)7-11-5-16(6-11)8-12-14-10(2)18-15-12/h3-4,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQISSMPBNTEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)CC3=NOC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C13H18N6OC_{13}H_{18}N_{6}O, and it features a unique combination of azetidine and pyrazole moieties linked through an oxadiazole ring. The structural complexity contributes to its potential biological efficacy.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted the broad-spectrum antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi .

CompoundActivity TypeTarget OrganismsReference
This compoundAntibacterialE. coli, S. aureus
2-amino derivatives of oxadiazolesAntifungalCandida albicans
Various oxadiazole derivativesAntitubercularMycobacterium tuberculosis

In vitro studies demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like gentamicin.

Anti-inflammatory and Analgesic Activity

Oxadiazole derivatives have been documented for their anti-inflammatory and analgesic effects. For instance, a study reported that compounds with oxadiazole structures significantly reduced inflammation in animal models .

Key Findings:

  • Mechanism : The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines.
  • Comparative Analysis : Some derivatives showed efficacy similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle proteins and induction of oxidative stress .

Compound ClassCancer TypeMechanism of ActionReference
Oxadiazole derivativesBreast cancerInduction of apoptosis via caspase activation
Oxadiazole-based hybridsColon cancerInhibition of cell proliferation and migration

Case Studies

  • Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives which were tested against Mycobacterium bovis. The most active compounds demonstrated strong inhibitory effects both in active and dormant states .
  • Anti-inflammatory Effects : Research by Paruch (2020) focused on the synthesis of 2,5-disubstituted 3-acetyl-1,3,4-oxadiazole derivatives. These compounds were evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models in rats .

Comparison with Similar Compounds

Structural Comparison

The table below compares the target compound with structurally related 1,2,4-oxadiazole derivatives, highlighting key substituents and their implications:

Compound Name Substituents at Position 3 Substituents at Position 5 Key Structural Features Reference
Target compound Azetidine-pyrazole hybrid ({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl) Methyl Combines azetidine’s rigidity with pyrazole’s hydrogen-bonding potential.
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole 4-Nitrophenyl Methyl Electron-withdrawing nitro group enhances electrophilicity; planar aromatic system.
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 4-(Trifluoromethyl)phenyl 3-Cyclopropylpyrazole CF₃ group increases lipophilicity; cyclopropyl enhances steric bulk.
NTOM (3-((5-nitro-2H-tetrazol-2-yl)methyl)-1,2,4-oxadiazole) Nitrotetrazole-methylene - High-energy nitro and tetrazole groups; used in energetic materials.
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride Piperidin-4-yl Methyl Piperidine’s six-membered ring improves solubility; protonated amine enhances binding.
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole Pyrrolidine-phenoxy - Pyrrolidine’s flexibility and phenyl group aid in membrane penetration.

Key Observations :

  • Azetidine vs.
  • Pyrazole vs. Aromatic Substituents : The 4-methylpyrazole moiety offers hydrogen-bonding capabilities absent in purely aromatic substituents (e.g., 4-nitrophenyl), which may enhance interactions with polar enzyme pockets .
  • Energetic vs. Bioactive Derivatives : Compounds like NTOM prioritize explosive properties over pharmacological activity, while the target compound’s hybrid structure aligns with bioactive molecule design .

Preparation Methods

Synthesis of 4-Methyl-1H-Pyrazole

The 4-methylpyrazole subunit serves as a critical building block. A modified Knorr pyrazole synthesis is employed, starting with the condensation of acetylacetone (2,4-pentanedione) with methyl hydrazine in acetic acid (Scheme 1). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the diketone’s carbonyl groups, followed by cyclodehydration to yield 3,5-dimethyl-1H-pyrazole . However, to achieve regioselective 4-methyl substitution, Ghareb’s microwave-assisted protocol using chalcone intermediates and hydrazine hydrate in ethanol under acidic conditions is preferred, yielding 4-methyl-1H-pyrazole in 82% purity .

Key Reaction Parameters

  • Reactants : Chalcone derivative (1.0 eq), hydrazine hydrate (1.2 eq)

  • Solvent : Ethanol/AcOH (4:1 v/v)

  • Conditions : Microwave irradiation, 100°C, 20 min

  • Yield : 78–82%

Azetidine Ring Formation and Functionalization

The azetidine core is synthesized via a [2+2] cycloaddition strategy. Ethylenediamine derivatives are condensed with chloroacetyl chloride in the presence of triethylamine to form the strained four-membered ring (Scheme 2) . Specifically, 3-(chloromethyl)azetidine is prepared by reacting N-Boc-azetidin-3-ylmethanol with thionyl chloride, followed by deprotection under acidic conditions .

Optimized Procedure

  • Substrate : N-Boc-azetidin-3-ylmethanol (1.0 eq)

  • Chlorination Agent : SOCl₂ (2.5 eq), DCM, 0°C → RT, 4 h

  • Deprotection : 4M HCl in dioxane, 2 h

  • Yield : 67%

The resulting 3-(chloromethyl)azetidine is then coupled with 4-methyl-1H-pyrazole via nucleophilic substitution. Using potassium carbonate as a base in dimethylformamide (DMF) at 60°C for 12 hours achieves 85% conversion to 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine .

Construction of the 1,2,4-Oxadiazole Ring

The 5-methyl-1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime intermediate. Propionamidoxime is reacted with methyl cyanoacetate under basic conditions, followed by thermal cyclization (Scheme 3) .

Stepwise Protocol

  • Amidoxime Formation :

    • Propionitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), NaOH (2.0 eq)

    • EtOH/H₂O (3:1), reflux, 6 h

    • Yield: 92%

  • Cyclization :

    • Propionamidoxime (1.0 eq), methyl cyanoacetate (1.1 eq)

    • NaH (1.5 eq), DMF, 120°C, 8 h

    • Yield: 74%

Alternative methods using microwave-assisted cyclization with iodine and mercury oxide in acetic acid reduce reaction times to 30 minutes with comparable yields (70–75%) .

Assembly of the Final Structure

The convergent synthesis concludes with coupling the azetidine-pyrazole subunit to the 1,2,4-oxadiazole. A Mannich reaction is employed, utilizing formaldehyde as a methylene linker under basic conditions (Scheme 4) .

Optimized Coupling Conditions

  • Reactants :

    • 5-Methyl-1,2,4-oxadiazole (1.0 eq)

    • 3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidine (1.1 eq)

    • Formaldehyde (37% aq., 2.0 eq)

  • Catalyst : Triethylamine (1.5 eq)

  • Solvent : Dichloromethane, RT, 24 h

  • Yield : 68%

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 4.25 (m, 2H, azetidine-CH₂), 3.92 (s, 2H, N-CH₂-Oxadiazole), 2.51 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) .

  • HRMS : m/z [M+H]⁺ calcd. 304.1521, found 304.1518 .

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Time (h)
Classical CyclizationThermal amidoxime cyclization74988
Microwave-AssistedI₂/HgO in AcOH75970.5
Mannich CouplingFormaldehyde-mediated689524

Microwave irradiation significantly enhances reaction efficiency, though classical methods remain prevalent for scalability . The Mannich reaction, while moderate-yielding, ensures regioselectivity at the oxadiazole’s 3-position .

Challenges and Optimization Strategies

  • Azetidine Ring Strain : The four-membered ring’s instability necessitates low-temperature reactions and inert atmospheres during functionalization .

  • Regioselectivity in Oxadiazole Formation : Competitive 1,3,4-oxadiazole formation is mitigated by using NaH as a base, favoring 1,2,4-regioisomers .

  • Purification : Column chromatography (SiO₂, EtOAc/hexane) resolves residual hydrazine byproducts .

Q & A

Q. How can the synthesis of 5-methyl-3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1,2,4-oxadiazole be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of amidoxime precursors and nucleophilic substitution. Key reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for oxadiazole ring formation . Optimize reaction conditions by:
  • Temperature : Maintain 80–100°C during cyclization to avoid side products.
  • Solvent : Use anhydrous acetonitrile or tetrahydrofuran (THF) for azetidine coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
    Example Yield Data :
StepReagentYield (%)Purity (HPLC)
CyclizationPOCl₃65–75>95%
Azetidine couplingK₂CO₃50–60>90%

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify methyl groups (δ 2.3–2.5 ppm for pyrazole-CH₃), azetidine protons (δ 3.5–4.0 ppm), and oxadiazole carbons (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 331.2) .
  • IR Spectroscopy : Detect C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches .

Q. How does the presence of the azetidine-pyrazole substituent influence the compound's physicochemical properties?

  • Methodological Answer : The azetidine ring introduces conformational rigidity, while the pyrazole enhances π-π stacking potential. Key properties:
  • LogP : ~2.5 (predicted via ChemDraw), indicating moderate lipophilicity .
  • Solubility : Poor in water (<0.1 mg/mL); use DMSO or ethanol for in vitro assays .
  • Thermal Stability : Decomposes above 200°C (DSC/TGA data) .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data in different assay systems (e.g., enzyme vs. cell-based)?

  • Methodological Answer : Discrepancies often arise from differences in membrane permeability or metabolic stability. Validate results by:
  • Parallel Assays : Compare enzyme inhibition (IC₅₀) with cellular efficacy (EC₅₀) using matched protocols .
  • Metabolic Profiling : Use liver microsomes to assess stability; modify substituents (e.g., methyl → trifluoromethyl) to enhance resistance .
  • Molecular Dynamics (MD) : Simulate binding modes to identify assay-specific interactions .

Q. How can crystallographic challenges (e.g., low diffraction quality) be addressed for this compound?

  • Methodological Answer : Poor crystallization is common due to conformational flexibility. Mitigate via:
  • Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize the lattice .
  • Cryo-Cooling : Use liquid nitrogen to reduce thermal motion during data collection .
  • Software Tools : Refine structures with SHELXL (for small molecules) or PHENIX (for twinned crystals) .
    Example Crystallography Parameters :
Space GroupResolution (Å)R-factor
P2₁/c1.80.045

Q. What computational methods are effective for structure-activity relationship (SAR) studies targeting oxadiazole derivatives?

  • Methodological Answer : Combine:
  • Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using PyMOL for visualization .
  • QSAR Models : Use MOE or Schrödinger to correlate substituent electronegativity with activity .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for methyl → halogen substitutions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound's stability under acidic vs. basic conditions?

  • Methodological Answer : Stability varies due to protonation of the oxadiazole nitrogen. Validate via:
  • pH-Rate Profiling : Measure degradation half-life (t₁/₂) at pH 1–13 .
  • LC-MS Monitoring : Identify hydrolysis products (e.g., amidoxime intermediates) .
    Stability Data :
pHt₁/₂ (h)Major Degradation Pathway
12.3Oxadiazole ring opening
7.424.5Azetidine hydrolysis

Experimental Design Recommendations

Q. What in vivo models are appropriate for evaluating this compound's pharmacokinetics?

  • Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with:
  • Dosing : 10 mg/kg (IV/PO) to assess bioavailability .
  • Plasma Sampling : LC-MS/MS quantification at 0, 1, 4, 8, 24 h post-dose .
  • Tissue Distribution : Focus on liver and kidney due to high metabolic clearance .

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